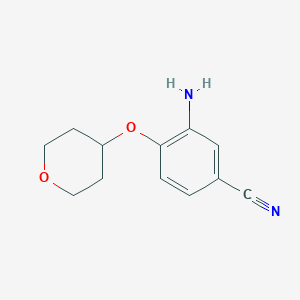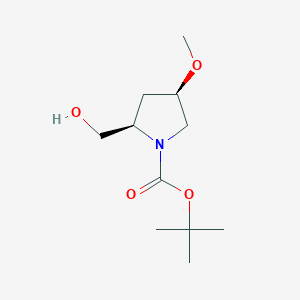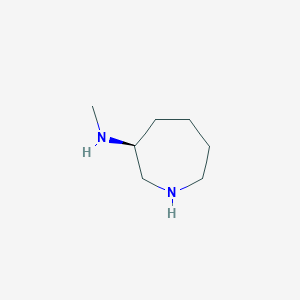
3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile is a chemical compound with the molecular formula C12H14N2O2 It is characterized by the presence of an amino group, a benzonitrile moiety, and a tetrahydro-2H-pyran-4-yl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile typically involves the reaction of 3-amino-4-hydroxybenzonitrile with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at a controlled temperature, usually around 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring
Scientific Research Applications
3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Shares the tetrahydro-2H-pyran moiety but lacks the benzonitrile group.
3,4-Dihydro-2H-pyran: Contains the pyran ring but lacks the amino and benzonitrile groups.
4-[(2-Tetrahydro-2H-pyran-2-yl)oxy]phenol: Similar ether linkage but with a phenol group instead of an amino group .
Uniqueness
3-Amino-4-((tetrahydro-2H-pyran-4-YL)oxy)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-amino-4-(oxan-4-yloxy)benzonitrile |
InChI |
InChI=1S/C12H14N2O2/c13-8-9-1-2-12(11(14)7-9)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,14H2 |
InChI Key |
RRQNXKCOPLNRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)





![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)



